Methyl-L-acosaminide hydrochloride

Description

Methyl-L-acosaminide hydrochloride is a hydrochlorinated derivative of the amino sugar acosamine. While direct data on this compound are absent in the provided evidence, its nomenclature suggests structural parallels to other methylated amino acid or carbohydrate hydrochlorides. These derivatives typically exhibit enhanced solubility and stability compared to their parent compounds, making them valuable in pharmaceutical and biochemical applications. For instance, hydrochlorides like methylamine hydrochloride (CH₃NH₂·HCl) are widely used as intermediates in organic synthesis .

Properties

Molecular Formula |

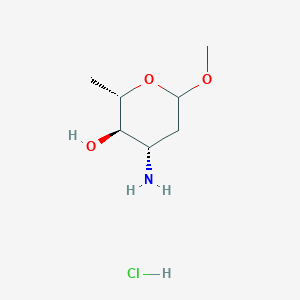

C7H16ClNO3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

(2S,3R,4S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6?,7-;/m0./s1 |

InChI Key |

JVYGBUAXDCLPMP-PTHVUSPHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](CC(O1)OC)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares Methyl-L-acosaminide hydrochloride (inferred properties) with analogous compounds:

*Inferred properties based on structural analogs.

†Assumed formula for a methylated acosaminide derivative.

‡Estimated from similar hydrochlorides (e.g., DL-aspartic acid derivatives).

Functional and Structural Differences

- Backbone Complexity: this compound likely features a carbohydrate backbone (acosamine), distinguishing it from amino acid derivatives like DL-aspartic acid 4-methyl ester hydrochloride or Nα-methyl-L-lysine monohydrochloride .

- Acid-Base Behavior : Unlike methylamine hydrochloride, which is a simple alkylamine salt, this compound may have multiple functional groups (e.g., hydroxyl, amine) influencing its reactivity and buffering capacity .

- Thermal Stability : The inferred melting point (~195–210°C) aligns with other hydrochlorides (e.g., DL-aspartic acid derivative: 196–200°C), suggesting comparable thermal stability .

Preparation Methods

General Synthetic Approaches

Methyl-L-acosaminide hydrochloride synthesis typically involves the derivation from L-acosamine or closely related amino sugars. The synthetic routes focus on:

- Functionalization of sugar moieties to introduce methyl and amine groups.

- Protection and deprotection steps to control regio- and stereochemistry.

- Use of glycosylation and oximation reactions.

- Careful control of reaction conditions to optimize yield and purity.

The molecular formula of this compound is $$ C8H{17}ClN2O5 $$, reflecting its sugar backbone and amine hydrochloride salt form.

Preparation via Oximation and Acetylation (Related Amino Sugar Synthesis)

A closely related process for amino sugar derivatives such as acosamine (a precursor to methyl-L-acosaminide) involves:

- Starting from L-rhamnal, an allylic oxidation produces an enone intermediate.

- Michael addition of an alkoxide or thioalkoxide to the enone forms the 2-deoxy functionality.

- Oximation with hydroxylamine forms an oxime intermediate.

- Direct acetylation yields di-O-acetate derivatives.

- Subsequent stereospecific reduction and epimerization steps yield the desired amino sugar derivatives.

This approach provides a foundation for preparing methylated amino sugars by further methylation and hydrochloride salt formation.

Asymmetric Conjugate Addition Route (Key Step Synthesis)

A highly diastereoselective and enantioselective method reported involves:

- The asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate.

- Followed by osmium tetroxide-catalyzed dihydroxylation of the adduct.

- This route efficiently produces methyl L-daunosaminide hydrochloride, a close analog of this compound.

- The Sharpless asymmetric dihydroxylation protocol enhances selectivity.

- Alternative strategies like iodolactonisation were less effective due to low selectivity or complexity.

This method is notable for its stereochemical control and applicability to both enantiomers.

Stepwise Synthesis from Acetyl Hydroxylamine Derivatives (Patent Method)

A patent describes a three-step preparation method for methoxylamine hydrochloride, which shares mechanistic similarities with this compound synthesis:

| Step | Description | Conditions | Key Reagents | Yield & Purity |

|---|---|---|---|---|

| 1. Preparation of Acetyl Hydroxylamine | Reflux oxammonium hydrochloride and salt of wormwood in 40-60% aqueous ethanol with ethyl acetate; drying and distillation | 55-65°C, 2-3 h reflux | Oxammonium hydrochloride, salt of wormwood, ethanol, ethyl acetate | ~96% molar conversion |

| 2. Preparation of Acetyl Vasoxyl | Reaction of acetyl hydroxylamine with sodium hydroxide and methyl sulfate in aqueous ethanol at low temperature | -10 to 0°C, 3-4 h | Sodium hydroxide, methyl sulfate | ~92% molar conversion |

| 3. Preparation of Methoxylamine Hydrochloride | Reaction of acetyl vasoxyl with 50-52% sulfuric acid at 70-80°C, followed by neutralization, filtration, and acidification with HCl | 70-80°C, 3-4 h reaction; pH adjustments | Sulfuric acid, sodium hydroxide, hydrochloric acid | Overall yield ~90%, purity >90% |

This process avoids toxic reagents like sodium nitrite and reduces environmental waste gases. Although specific to methoxylamine hydrochloride, analogous steps can be adapted for this compound preparation by modifying reagents and conditions accordingly.

Analytical Techniques for Monitoring and Purification

Throughout the synthesis of this compound, several analytical methods ensure product quality and reaction monitoring:

- Thin-Layer Chromatography (TLC): For monitoring reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and stereochemistry.

- Gas Chromatography (GC): For purity analysis.

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of reaction mixtures.

- Differential Scanning Calorimetry (DSC): To assess thermal stability and phase transitions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Oximation & Acetylation from L-rhamnal | L-rhamnal | Allylic oxidation, Michael addition, oximation, acetylation, reduction, epimerization | Good yields, stereospecific | Multi-step, requires careful stereochemical control |

| Asymmetric Conjugate Addition | tert-butyl (E,E)-hexa-2,4-dienoate | Homochiral lithium amide addition, Sharpless dihydroxylation | High diastereoselectivity, enantioselectivity | Requires chiral reagents, osmium tetroxide catalyst |

| Acetyl Hydroxylamine Derivative Route (Patent) | Oxammonium hydrochloride, salt of wormwood | Reflux, methylation, acid hydrolysis, pH adjustments | Mild conditions, environmentally friendly | Specific to methoxylamine hydrochloride; adaptation needed |

Research Findings and Considerations

- The asymmetric conjugate addition method provides a concise and stereoselective route to methylated amino sugars, which can be adapted for this compound synthesis.

- The patent method emphasizes environmentally benign conditions and high yield, which is critical for scalable synthesis.

- Structural and purity confirmations rely on advanced spectroscopic and chromatographic techniques to ensure the compound's suitability for biochemical applications.

- The complexity of sugar chemistry necessitates careful control of stereochemistry and protection/deprotection strategies throughout synthesis.

Q & A

Q. What are the key physicochemical properties of Methyl-L-acosaminide hydrochloride, and how do they influence experimental design?

this compound is a hydrochloride salt derivative, which typically enhances aqueous solubility and stability compared to its free base form. Key properties include:

- Solubility : Hydrochloride salts are generally soluble in polar solvents (e.g., water, methanol) but may require optimization for specific buffers.

- Stability : Sensitivity to temperature, humidity, and pH must be characterized via accelerated stability studies (e.g., thermal gravimetric analysis, HPLC monitoring under stress conditions).

- Hygroscopicity : Handling in a controlled environment (e.g., nitrogen glovebox) is recommended to prevent moisture absorption, which can alter reactivity .

Q. Methodological Guidance :

- Use dynamic vapor sorption (DVS) to assess hygroscopicity.

- Conduct solubility screens in biologically relevant buffers (PBS, DMEM) using nephelometry or UV-Vis spectroscopy .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amine protonation and salt formation (e.g., downfield shifts in NH groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–254 nm) using a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts or degradation products .

Data Interpretation Tip : Compare retention times and spectral data with reference standards or computational predictions (e.g., PubChem or SciFinder databases) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- First Aid : In case of skin contact, rinse with copious water (15+ minutes) and consult a physician. For spills, neutralize with sodium bicarbonate before disposal .

Note : While specific toxicity data may be limited, structurally similar hydrochlorides (e.g., dimethylamine hydrochloride) are irritants to mucous membranes and require acute toxicity testing (e.g., LD50 in rodent models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in:

- Assay Conditions (e.g., pH, solvent composition, cell line variability).

- Compound Integrity (degradation during storage or improper handling).

Q. Methodological Approach :

- Systematic Review : Follow PRISMA guidelines to aggregate and compare datasets, noting variables like incubation time, concentration ranges, and controls .

- Dose-Response Replication : Repeat key assays under standardized conditions (e.g., ISO 10993 for cytotoxicity) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .

Case Study : If one study reports enzyme inhibition (IC50 = 10 µM) while another shows no activity, verify compound stability in the assay buffer via LC-MS and test for off-target effects using kinase profiling panels .

Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions during long-term studies?

- Formulation Screening : Test lyophilized vs. liquid formulations with stabilizers (e.g., trehalose, cyclodextrins) .

- Storage Conditions : Aliquot stock solutions, store at -80°C, and avoid freeze-thaw cycles. Monitor degradation via UPLC-MS at intervals (0, 1, 3, 6 months) .

Table 1 : Stability of this compound in Common Buffers

| Buffer | pH | Temperature | Degradation (% at 30 days) |

|---|---|---|---|

| PBS | 7.4 | 4°C | <5% |

| DMEM | 7.0 | 37°C | 15–20% |

| 0.1M HCl | 1.0 | RT | 30% (hydrolysis) |

Key Insight : Degradation is pH- and temperature-dependent; acidic conditions accelerate hydrolysis of the ester group .

Q. How can computational methods guide the design of derivatives or analogs of this compound with improved target specificity?

- Molecular Docking : Use Schrödinger Maestro or AutoDock to predict binding modes to target enzymes/receptors (e.g., glycosidases). Focus on modifying the aminomethyl or cyclohexane moieties to enhance interactions .

- QSAR Modeling : Train models on existing bioactivity data to prioritize synthetic targets with favorable ADMET profiles .

Validation : Synthesize top candidates and validate via SPR (binding kinetics) and cellular assays (e.g., IC50 shift in CRISPR-edited vs. wild-type cells) .

Q. What experimental designs are robust for studying the pharmacokinetics (PK) of this compound in preclinical models?

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration in rodents. Collect plasma/tissue samples at 0, 1, 2, 4, 8, 24 hours post-dose.

- Analytical Method : LC-MS/MS quantification with deuterated internal standards to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.